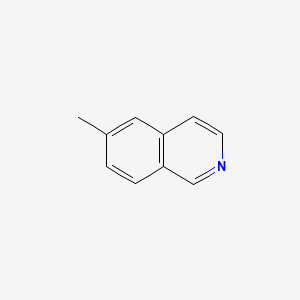

6-Methylisoquinoline

Cat. No. B1300163

Key on ui cas rn:

42398-73-2

M. Wt: 143.18 g/mol

InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08557830B2

Procedure details

Aminoacetaldehyde dimethyl acetal (8.83 mL, 81.1 mmol) was added over 1 min to a stirred solution of p-tolualdehyde (9.88 mL, 81.1 mmol) in chloroform (150 mL) at 22° C. An exotherm was noted. The reaction was heated to reflux (65° C.) and half the solvent was removed (azeotropically to remove water). The heat was removed and the yellow solution was cooled to r.t. NMR showed the imine was formed smoothly, however, a trace of aldehyde was observed. The yellow solution was diluted with chloroform to bring the volume back to ˜100 mL, cooled to −3° C. and ethyl chloroformate (7.99 mL, 81.1 mmol) was added dropwise over 5 min followed by triethyl phosphite (17.4 mL, 97.3 mmol) over 10 minutes. The clear yellow solution was then allowed to warm to RT. A reflux condenser added to reaction vessel. After 23 h, titanium tetrachloride (35.6 mL, 324 mmol) was added very slowly (strong exotherm and white fumes observed) and the reaction began to gently reflux (50° C.). Color changed from yellow to dark red to dark brown. Once addition was complete, the dark brown solution was heated to reflux (52° C.) for 10.5 h. After allowing to cool to RT overnight, the dark brown solution was poured onto ice (filled a 2 L beaker with approximately 1 L of ice), the organic layer was separated off, and the aqueous layer was washed with DCM (2×100 mL). The aqueous layer (now orange in color) was poured into a solution of potassium sodium tartrate tetrahydrate (183 g, 648 mmol) in water (300 mL), basified to pH 9 with 28-30% ammonium hydroxide (a white ppt crashed out) and then extracted with DCM (3×200 mL). The organic layer was separated, dried over sodium sulfate, filtered and the solvent was evaporated in vacuo to yield 6-methylisoquinoline (9.02 g, 78% yield) as a light tan amorphous solid. Found MS (ESI, pos. ion) m/z: 144.1 [M+H]+

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

1 L

Type

reactant

Reaction Step Seven

Name

potassium sodium tartrate tetrahydrate

Quantity

183 g

Type

reactant

Reaction Step Eight

Name

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

CO[CH:3](OC)[CH2:4][NH2:5].[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][CH:9]=1.ClC(OCC)=O.P(OCC)(OCC)OCC.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].[OH-].[NH4+]>C(Cl)(Cl)Cl.O.[Ti](Cl)(Cl)(Cl)Cl>[CH3:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:16]=[N:5][CH:4]=[CH:3]2 |f:4.5.6.7.8.9.10,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

35.6 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[Ti](Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

8.83 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(CN)OC

|

|

Name

|

|

|

Quantity

|

9.88 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)C=O)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

7.99 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

17.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

Step Seven

[Compound]

|

Name

|

ice

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

potassium sodium tartrate tetrahydrate

|

|

Quantity

|

183 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed (azeotropically

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the yellow solution was cooled to r.t

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed smoothly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to −3° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A reflux condenser added to reaction vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gently reflux (50° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the dark brown solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (52° C.) for 10.5 h

|

|

Duration

|

10.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to RT overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the dark brown solution was poured onto ice (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated off

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous layer was washed with DCM (2×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

then extracted with DCM (3×200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C2C=CN=CC2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.02 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 77.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |